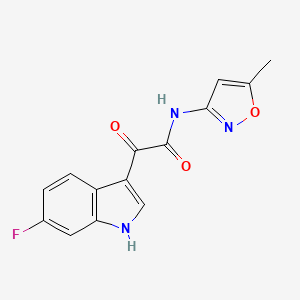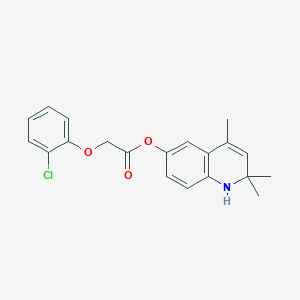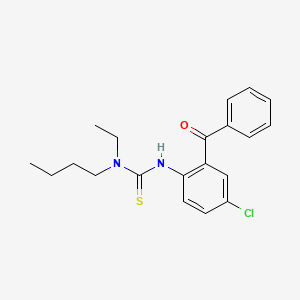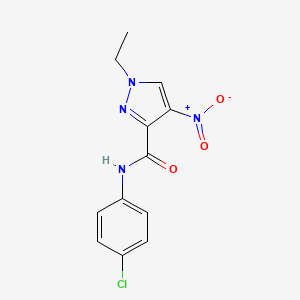![molecular formula C17H17NO2 B4622983 3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4622983.png)
3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
Overview
Description
The compound of interest, due to its structural features, likely exhibits significant biological and chemical properties. Compounds with similar structural motifs have been explored for their potential applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, Schiff base formation, or multicomponent reactions (MCRs). For instance, the synthesis of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor to α-amino acids, involves nitrosation oximation of substituted malonic esters, characterized by NMR, IR, and crystal structure analysis (Li et al., 2009). Such methodologies might be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography, showcasing features like intermolecular hydrogen bonds and crystal packing. For example, the structural characterization of 2-amino-3-(4-hydroxyphenyl)-N′-[(2-hydroxyphenyl) methylene] propane hydrazide with metal ions provided insights into the ligand's coordination behavior (Devi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of compounds with similar backbones often involves interactions with metal ions, redox reactions, and the formation of complexes. These reactions are critical for understanding the compound's behavior in biological systems or catalytic processes.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for determining the compound's applicability in various domains. For instance, the crystalline structure of related compounds reveals details about their stability and interaction potentials.
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards various reagents are influenced by the functional groups present in the compound. Studies on related compounds emphasize the importance of functional groups in determining chemical behavior and interaction with biological targets.
For more specific and detailed information about "3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one," dedicated synthetic and analytical studies would be required. The insights from related compounds provide a foundation for understanding the potential properties and applications of the compound .
References:
- (Li et al., 2009)
- (Devi et al., 2019)
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization of Compounds : Research has focused on synthesizing and characterizing compounds with similar structural motifs, exploring their physical and chemical properties. For instance, studies on amino acetate functionalized Schiff base organotin(IV) complexes have been conducted to evaluate their potential as anticancer drugs, highlighting the importance of structural analysis in understanding the biological activities of such compounds (Basu Baul et al., 2009).
Material Science Applications
Bioadhesive Properties : Derivatives of hydroxyphenyl compounds have been explored for their bioadhesive properties, such as modifications of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO) block copolymers with DOPA moieties, inspired by mussel adhesive proteins. This research indicates potential applications in developing new materials with enhanced adhesive properties for biomedical applications (Huang et al., 2002).
Pharmacological Applications
Anticancer Activity : Amino acetate functionalized Schiff base organotin(IV) complexes have been characterized and studied for their in vitro cytotoxicity against various human tumor cell lines. Such studies demonstrate the potential of structurally similar compounds in the development of new anticancer drugs (Basu Baul et al., 2009).
properties
IUPAC Name |
(E)-3-(4-hydroxy-2-methylanilino)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-3-5-14(6-4-12)17(20)9-10-18-16-8-7-15(19)11-13(16)2/h3-11,18-19H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPGEGTUCBSAGA-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4622919.png)






![3,6-diamino-5-cyano-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4622965.png)

![4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4622976.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4622985.png)


![2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)